8-Fluoroquinoline

Description

The exact mass of the compound 8-Fluoroquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51786. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

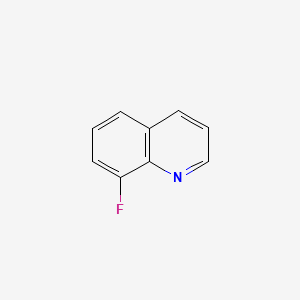

Structure

3D Structure

Properties

IUPAC Name |

8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAAXKYOTPSFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192591 | |

| Record name | Quinoline, 8-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-68-3 | |

| Record name | 8-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Fluoroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 8-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-FLUOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC3ZS5FY7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 8-Fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 8-Fluoroquinoline, a key intermediate in organic synthesis with significant applications in medicinal chemistry and materials science. Below you will find its chemical and physical properties, detailed experimental protocols for its synthesis, and a visualization of the mechanistic pathway for the broader class of fluoroquinolone compounds.

Core Properties of 8-Fluoroquinoline

8-Fluoroquinoline is a fluorinated derivative of quinoline.[1] It is a colorless to pale yellow solid or liquid that is stable at room temperature and soluble in organic solvents such as alcohols and ketones.[2] Its unique structural characteristics make it a valuable building block in the development of novel compounds with potent biological activities.[1]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative data for 8-Fluoroquinoline (CAS Number: 394-68-3).[3][4][5]

| Property | Value | Source(s) |

| CAS Number | 394-68-3 | [3][4][6] |

| Molecular Formula | C₉H₆FN | [3][4][6] |

| Molecular Weight | 147.15 g/mol | [3][4][6] |

| Boiling Point | 148-150 °C at 30 Torr | [2][5] |

| Density | 1.215 g/cm³ at 25 °C | [2][5] |

| Flash Point | 98 °C | [2] |

| Refractive Index | 1.60 | [2] |

| Purity | ≥ 98% (GC) | [1] |

Applications in Research and Drug Development

8-Fluoroquinoline serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, particularly in the development of anti-infective and anticancer agents.[1][2] Its derivatives have demonstrated promising activity against a range of bacteria, making them valuable in the pursuit of new antibiotics.[1][2] The broader class of fluoroquinolones, to which 8-fluoroquinoline belongs, are known for their antibacterial efficacy.[7]

Beyond its role in antimicrobial development, 8-fluoroquinoline is also utilized in:

-

Fluorescent Probes: Its inherent fluorescence properties make it a suitable component for creating probes used in biological imaging to visualize cellular processes.[1]

-

Materials Science: This chemical is used in formulating advanced materials, including polymers and coatings.[1]

-

Environmental Monitoring: It is employed in analytical chemistry for the detection and quantification of pollutants.[1]

Experimental Protocols

Synthesis of 8-Fluoroquinoline

A common method for the preparation of 8-Fluoroquinoline is through the Skraup synthesis, starting from o-fluoroaniline.[8]

Methodology:

-

Reaction Setup: Add 85% sulfuric acid (623 g) to a 1 L reaction flask. Slowly and dropwise, add o-fluoroaniline (133 g, 1.2 mol).[8]

-

Initial Heating: Heat the reaction mixture to 130 °C and stir at this temperature for 2 hours.[8]

-

Addition of Reagents: While maintaining the reaction temperature at 130 °C, slowly and dropwise add glycerol (121 g, 1.3 mol) and potassium iodide (3 g).[8]

-

Reaction Continuation: After the dropwise addition is complete, continue to stir the reaction mixture at 130 °C for 18 hours.[8]

-

Quenching: Cool the reaction solution to room temperature and then slowly pour it into ice water to quench the reaction.[8]

-

Neutralization: After quenching, add aqueous sodium hydroxide solution dropwise to adjust the pH to 8-9.[8]

-

Extraction and Concentration: Perform an extraction with methyl tert-butyl ether. Separate the oil layer and concentrate it.[8]

-

Purification: Distill the concentrate under high vacuum using a filled distillation column to obtain high-purity 8-fluoroquinoline (146 g). The reported yield is 83% with a purity of 99.7% as determined by gas chromatography.[8]

Experimental Workflow: Synthesis of 8-Fluoroquinoline

Mechanism of Action for Fluoroquinolones

Fluoroquinolones exert their antibacterial effects by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[9][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[11] By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks.[9] This action blocks the progression of the replication fork, ultimately leading to bacterial cell death.[9][11] The inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[10]

Signaling Pathway: Fluoroquinolone Mechanism of Action

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. chemwhat.com [chemwhat.com]

- 4. scbt.com [scbt.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. CAS 394-68-3 | 8-Fluoroquinoline - Synblock [synblock.com]

- 7. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-FLUOROQUINOLINE | 394-68-3 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. ldh.la.gov [ldh.la.gov]

- 11. thesciencenotes.com [thesciencenotes.com]

Physicochemical Properties of 8-Fluoroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoroquinoline is a substituted heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a key building block in the synthesis of pharmacologically active molecules, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing reaction conditions, and designing novel derivatives. This technical guide provides a comprehensive overview of the core physicochemical properties of 8-fluoroquinoline, details standard experimental protocols for their determination, and outlines a representative synthetic workflow. All quantitative data are presented in a structured tabular format for ease of reference and comparison.

Core Physicochemical Data

The physicochemical properties of 8-fluoroquinoline determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various chemical transformations. The data presented below have been aggregated from various chemical databases and literature sources. It is important to note that while some properties are well-documented, others, such as the melting point, have conflicting reports in the literature, and some sources describe the compound as a liquid at room temperature.

Table 1: General and Physical Properties of 8-Fluoroquinoline

| Property | Value |

| Molecular Formula | C₉H₆FN |

| Molecular Weight | 147.15 g/mol |

| Appearance | Colorless to light yellow/orange liquid or solid[1][2] |

| Boiling Point | 238.4 °C at 760 mmHg[3][4] |

| 148-150 °C at 30 Torr[5][6] | |

| Density | 1.215 g/cm³ at 25 °C[1][5][6] |

| Refractive Index | 1.600 - 1.614[1][4] |

Table 2: Acid-Base and Partitioning Properties of 8-Fluoroquinoline

| Property | Value | Notes |

| pKa (Predicted) | 1.93 ± 0.17[1] | Refers to the protonation of the quinoline nitrogen. |

| logP (Predicted) | 2.2 - 2.37[4][7] | Indicates moderate lipophilicity. |

Table 3: Solubility Profile of 8-Fluoroquinoline

| Solvent | Solubility | Notes |

| Water | Generally poorly soluble[8] | Quinolones, in general, exhibit low water solubility between pH 6 and 8[8][9]. |

| Organic Solvents | Soluble | Soluble in alcohols and ketones. |

Experimental Protocols

The following sections detail the standard methodologies for the synthesis of 8-fluoroquinoline and the experimental determination of its key physicochemical properties.

Synthesis of 8-Fluoroquinoline via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely recognized method for the synthesis of quinolines. The following protocol is a representative procedure for the synthesis of an 8-fluoroquinoline core structure.

Step 1: Condensation of 2-Fluoroaniline with Diethyl Ethoxymethylenemalonate (EMME) A mixture of 2-fluoroaniline and a slight excess of diethyl ethoxymethylenemalonate is heated, typically at 100-140°C, for 1-2 hours. This step results in the formation of ethyl 2-((2-fluoroanilino)methylene)malonate through a nucleophilic substitution reaction, with the elimination of ethanol.

Step 2: Thermal Cyclization The intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C for 30-60 minutes. This high temperature induces an intramolecular cyclization, followed by the elimination of another molecule of ethanol, to form ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation The resulting quinoline derivative is then subjected to hydrolysis, typically using a strong base like sodium hydroxide, to convert the ester group to a carboxylic acid. Subsequent heating in an acidic medium leads to decarboxylation, yielding 8-fluoro-4-hydroxyquinoline. Further chemical modifications would be required to arrive at the parent 8-fluoroquinoline.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Methodology (Capillary Method):

-

A small, dry sample of 8-fluoroquinoline is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A sharp melting range is indicative of a pure compound.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For 8-fluoroquinoline, the pKa of the quinoline nitrogen is of primary interest.

Methodology (Potentiometric Titration):

-

A solution of 8-fluoroquinoline of a known concentration is prepared in an appropriate solvent system (e.g., water/co-solvent).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the half-equivalence point of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADME properties.

Methodology (Shake-Flask Method):

-

A solution of 8-fluoroquinoline is prepared in a biphasic system of n-octanol and a pH 7.4 buffer.

-

The mixture is shaken vigorously until equilibrium is reached (typically 24 hours).

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of 8-fluoroquinoline in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Solubility is a fundamental property that influences a drug's bioavailability.

Methodology (Shake-Flask Method):

-

An excess amount of 8-fluoroquinoline is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is achieved (typically 24-48 hours).

-

The suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved 8-fluoroquinoline in the filtrate is determined by a validated analytical method, such as HPLC-UV.

Conclusion

The physicochemical properties of 8-fluoroquinoline outlined in this guide provide essential data for its application in research and development. The moderate lipophilicity and basicity of the quinoline core are key features that can be modulated through further chemical modification to optimize drug-like properties. The provided experimental protocols offer standardized approaches for the synthesis and characterization of 8-fluoroquinoline and its derivatives, ensuring reproducibility and reliability in scientific investigations. Further experimental work is warranted to definitively determine the melting point and to quantify its solubility in a range of pharmaceutically relevant solvents.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. ossila.com [ossila.com]

- 5. CAS 394-68-3 | 8-Fluoroquinoline - Synblock [synblock.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. researchgate.net [researchgate.net]

- 8. ldh.la.gov [ldh.la.gov]

- 9. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Synthesis of 8-Fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 8-fluoroquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. The introduction of a fluorine atom at the 8-position of the quinoline ring system significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and functional materials.

This document details the core synthetic strategies, including the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, with a focus on their application to the synthesis of 8-fluoroquinoline. It includes detailed experimental protocols where available in the literature, quantitative data for reaction parameters, and visual diagrams of the synthetic pathways to facilitate understanding and implementation in a laboratory setting.

Core Synthesis Pathways

The synthesis of the quinoline ring is a well-established field of organic chemistry, with several named reactions providing versatile entry points to this important heterocycle. For the synthesis of 8-fluoroquinoline, these methods typically employ 2-fluoroaniline as the key starting material.

Skraup Synthesis

The Skraup synthesis is a classic and robust method for the preparation of quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to furnish the quinoline ring.

Reaction Scheme:

Experimental Protocol:

-

Materials: 2-fluoroaniline, glycerol, concentrated sulfuric acid, an oxidizing agent (e.g., nitrobenzene or arsenic acid), and a moderator (e.g., ferrous sulfate).

-

Procedure (General):

-

In a fume hood, cautiously mix 2-fluoroaniline, glycerol, the oxidizing agent, and the moderator in a round-bottom flask equipped with a reflux condenser.

-

Slowly and with vigorous stirring, add concentrated sulfuric acid.

-

Gently heat the mixture. Once the reaction initiates, it may become exothermic. The rate should be controlled by external cooling if necessary.

-

After the initial exothermic phase subsides, heat the mixture under reflux for several hours to complete the reaction.

-

After cooling, dilute the reaction mixture with water and neutralize it with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude 8-fluoroquinoline can be purified by steam distillation followed by fractional distillation under reduced pressure.

-

Quantitative Data:

Yields for the Skraup synthesis can vary widely depending on the substrate and reaction conditions. For the synthesis of unsubstituted quinoline, yields of 84-91% have been reported.[3] The yield for 8-fluoroquinoline is expected to be in a similar range but requires experimental verification.

| Parameter | Value |

| Starting Material | 2-Fluoroaniline |

| Reagents | Glycerol, H₂SO₄, Oxidizing Agent |

| Temperature | Reflux |

| Reported Yield (Quinoline) | 84-91%[3] |

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[4][5] When applied to the synthesis of 8-fluoroquinoline, 2-fluoroaniline would be reacted with an α,β-unsaturated carbonyl compound like acrolein or crotonaldehyde in the presence of an acid catalyst.[4][5] To mitigate the tendency of acrolein to polymerize, stable precursors like acrolein diethyl acetal can be used.[6]

Reaction Scheme:

Experimental Protocol (Generalized):

A general protocol for the Doebner-von Miller reaction using acrolein diethyl acetal is as follows:[6]

-

Materials: 2-fluoroaniline, acrolein diethyl acetal, a strong acid (e.g., hydrochloric acid or sulfuric acid), and an oxidizing agent (often generated in situ).

-

Procedure (General):

-

Dissolve 2-fluoroaniline in an acidic medium.

-

Slowly add acrolein diethyl acetal to the reaction mixture. The acetal will hydrolyze in situ to generate acrolein.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, neutralize the reaction mixture with a base to precipitate the crude product.

-

Purify the product by distillation or recrystallization.

-

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Fluoroaniline |

| Reagents | α,β-Unsaturated Carbonyl (e.g., Acrolein), Acid Catalyst |

| Temperature | Reflux |

| Reported Yield (General) | Moderate to Good[6] |

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[7][8] For the synthesis of 8-fluoroquinoline, this would involve the reaction of 2-amino-3-fluorobenzaldehyde with acetaldehyde.

Reaction Scheme:

Experimental Protocol (Generalized):

A generalized protocol for the Friedländer synthesis is as follows:[7][8][9]

-

Materials: 2-amino-3-fluorobenzaldehyde, acetaldehyde, and a catalyst (e.g., piperidine for base catalysis or p-toluenesulfonic acid for acid catalysis).

-

Procedure (General):

-

Dissolve 2-amino-3-fluorobenzaldehyde and acetaldehyde in a suitable solvent, such as ethanol.

-

Add a catalytic amount of the chosen acid or base.

-

Heat the mixture at reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Quantitative Data:

The Friedländer synthesis can provide good to excellent yields, often in the range of 70-90% for related quinoline derivatives.[9]

| Parameter | Value |

| Starting Material | 2-Amino-3-fluorobenzaldehyde |

| Reagents | Acetaldehyde, Catalyst |

| Temperature | Reflux |

| Reported Yield (Derivatives) | 70-90%[9] |

Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a quinoline.[10][11] To synthesize 8-fluoroquinoline, 2-fluoroaniline would be reacted with malonaldehyde or a malonaldehyde equivalent, such as malonaldehyde tetraethyl acetal, in the presence of a strong acid.

Reaction Scheme:

Experimental Protocol (Generalized):

A general procedure for the Combes synthesis is as follows:[10][11]

-

Materials: 2-fluoroaniline, a malonaldehyde equivalent (e.g., malonaldehyde tetraethyl acetal), and a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).

-

Procedure (General):

-

Condense 2-fluoroaniline with the malonaldehyde equivalent, which may require initial heating to form the enamine intermediate.

-

Add the strong acid catalyst to the enamine intermediate.

-

Heat the reaction mixture to induce cyclization and dehydration.

-

After the reaction is complete, cool the mixture and pour it onto ice.

-

Neutralize with a base to precipitate the crude product.

-

Purify by recrystallization or chromatography.

-

Quantitative Data:

Yields for the Combes synthesis are generally moderate to good, but are highly dependent on the specific substrates and reaction conditions used.

| Parameter | Value |

| Starting Material | 2-Fluoroaniline |

| Reagents | β-Diketone (e.g., Malonaldehyde), Acid Catalyst |

| Temperature | Elevated |

| Reported Yield (General) | Moderate to Good |

Conclusion

The synthesis of 8-fluoroquinoline can be achieved through several classical quinoline synthesis routes, with the Skraup, Doebner-von Miller, Friedländer, and Combes reactions being the most prominent. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the required purity of the final product. While detailed experimental protocols specifically for 8-fluoroquinoline are not extensively reported in readily accessible literature, the generalized procedures for these named reactions, starting from 2-fluoroaniline or its derivatives, provide a solid foundation for the development of a robust synthetic route. Further optimization of reaction conditions for each pathway would be necessary to achieve high yields and purity for this valuable heterocyclic compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. iipseries.org [iipseries.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Biological Versatility of 8-Fluoroquinoline Derivatives: A Technical Guide for Drug Development

Abstract

The 8-fluoroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 8-fluoroquinoline derivatives, with a primary focus on their anticancer, antibacterial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative biological data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development in this promising area of therapeutics.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that have long been a cornerstone of pharmaceutical research, leading to the development of numerous drugs with a wide range of therapeutic applications. The introduction of a fluorine atom at the 8th position of the quinoline ring has been shown to significantly modulate the physicochemical and biological properties of these molecules. This substitution can enhance metabolic stability, improve cell membrane permeability, and influence the binding affinity to biological targets. Consequently, 8-fluoroquinoline derivatives have demonstrated significant potential as anticancer, antibacterial, and antiviral agents. This guide aims to consolidate the current knowledge on these derivatives, providing a technical foundation for their continued exploration and development.

Synthesis of 8-Fluoroquinoline Derivatives

The synthesis of 8-fluoroquinoline derivatives typically involves the construction of the core quinoline ring system followed by functionalization at various positions. A common strategy is the Gould-Jacobs reaction, which allows for the versatile synthesis of the 4-quinolone scaffold.

General Synthetic Protocol: Gould-Jacobs Reaction

A representative synthetic scheme for preparing the 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, a key intermediate, is outlined below.

Caption: General workflow for the synthesis of the 8-fluoroquinolone core.

Experimental Protocol: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol is adapted from the synthesis of a key synthon for further derivatization[1].

-

Nitration of the Fluoroquinolone Nucleus: Initial attempts to directly nitrate the fluoroquinolone nucleus often result in decarboxylation. A more successful approach involves a multi-step synthesis.

-

Preparation of the Synthon: The starting material, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is first synthesized using established methods.

-

Nitration: The synthon is carefully nitrated using a mixture of fuming nitric acid and sulfuric acid to introduce a nitro group at the C-8 position.

-

Purification: The resulting 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is purified by recrystallization.

-

Derivatization at C-7: The 7-chloro group of the nitrated synthon is susceptible to nucleophilic aromatic substitution. Various primary amines can be introduced at this position by reacting the synthon with the desired amine in a suitable solvent, often with a base to neutralize the liberated HCl. The 8-nitro group facilitates this substitution[1].

Anticancer Activity

Numerous 8-fluoroquinoline derivatives have exhibited potent cytotoxic activity against a range of cancer cell lines. The primary mechanism of their anticancer action is often attributed to the inhibition of human topoisomerase II, an enzyme crucial for DNA replication and cell division[2]. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of various 8-fluoroquinoline derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Table 1: Anticancer Activity of Ciprofloxacin Derivatives (IC50 in µM) [2][3][4]

| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) |

| Ciprofloxacin-chalcone hybrid 8 | 11.5 (48h) | - | - | 5.6 (48h) |

| Piperonal ciprofloxacin hydrazone 26 | 3.71 | - | 3.69 | - |

| 3,7-bis-benzylidene of ciprofloxacin 27 | 1.21 | - | 0.87 | - |

| N-acylated ciprofloxacin 32 | 4.3 | - | - | - |

| Ciprofloxacin/quinoline hybrid 65 | - | - | - | - |

| Ciprofloxacin/quinoline hybrid 66 | - | - | - | - |

| Norfloxacin derivative 73 | 2.27 | - | - | - |

| ortho-phenol chalcone of ciprofloxacin 97 | - | 27.71 | - | 22.09 |

| Doxorubicin (Reference) | ~0.04-1 | ~0.01-0.5 | ~0.05-0.5 | ~0.1-1 |

Table 2: Anticancer Activity of Levofloxacin-Thiadiazole Hybrids (IC50 in µM) [3]

| Compound | MCF-7 (Breast) | A549 (Lung) | SKOV-3 (Ovarian) |

| 17a | 2.45 | 3.12 | 4.67 |

| 17b | 1.69 | 2.88 | 3.91 |

| 17c | 3.11 | 4.53 | 5.82 |

| 17d | 1.83 | 2.97 | 4.15 |

| 17e | 2.05 | 3.46 | 4.98 |

| 17f | 4.21 | 5.78 | 6.93 |

| 17g | 3.88 | 4.91 | 5.12 |

| 17h | 1.76 | 2.54 | 3.88 |

| Doxorubicin | 0.89 | 1.02 | 1.23 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the 8-fluoroquinoline derivatives for 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Antibacterial Activity

Fluoroquinolones are a well-established class of broad-spectrum antibiotics. Their mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair[8]. The 8-fluoro substitution can influence the potency and spectrum of activity of these derivatives.

Mechanism of Antibacterial Action

Caption: Mechanism of action of fluoroquinolones in bacteria.

Quantitative Antibacterial Data

The antibacterial activity of 8-fluoroquinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 3: Antibacterial Activity of 8-Nitrofluoroquinolone Derivatives (MIC in µg/mL) [1][9][10]

| Compound Number | E. coli ATCC 8739 | S. aureus ATCC 6538 |

| 3 | 4.7 | 0.97 |

| 9a | 37.5 | >100 |

| 9b | 15 | 0.65 |

| 9d | ND | 3.5 |

| 9e | 10 | 4 |

| 9f | 10 | 5 |

| 9g | 8.8 | 1.2 |

| 10 | 23 | 29 |

| 11 | 28 | 35 |

| Ciprofloxacin | 2.6 | 0.59 |

| ND: Not Detected |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11][12][13][14]

Methodology:

-

Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the 8-fluoroquinoline derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no drug) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Antiviral Activity

The antiviral potential of quinoline derivatives, including some 8-fluoro substituted compounds, has been explored against a variety of viruses. Their mechanisms of action in this context are diverse and can involve the inhibition of viral enzymes, interference with viral entry or replication processes, or modulation of host cell factors required for viral propagation.

Quantitative Antiviral Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

Table 4: Antiviral Activity of Quinoline Derivatives against Dengue Virus (DENV) [15][16]

| Compound | Virus Serotype | EC50 (µM) |

| 8-HQ-aminobenzothiazole 1 | DENV-2 | 0.91 |

| Difloxacin | DENV-4 | 10.1 |

| Ciprofloxacin | DENV-4 | 19.6 |

| Enoxacin | DENV-4 | 7.6 |

Note: Data for a broader range of 8-fluoroquinoline derivatives against various viruses is still emerging.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[8][17]

Methodology:

-

Cell Seeding: A monolayer of susceptible host cells is grown in a multi-well plate.

-

Virus and Compound Incubation: A known amount of virus is pre-incubated with serial dilutions of the 8-fluoroquinoline derivative.

-

Infection: The cell monolayers are infected with the virus-compound mixtures.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound), and the EC50 is determined from the dose-response curve.

Conclusion and Future Perspectives

8-Fluoroquinoline derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antibacterial, and antiviral agents warrants further investigation. The structure-activity relationships of these derivatives are complex, with substitutions at various positions of the quinoline ring significantly influencing their potency and selectivity. Future research should focus on the rational design and synthesis of novel 8-fluoroquinoline derivatives with improved therapeutic indices. The development of derivatives with multi-target activities could also be a promising strategy to combat drug resistance. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource to accelerate these research and development efforts.

References

- 1. ammanu.edu.jo [ammanu.edu.jo]

- 2. benchchem.com [benchchem.com]

- 3. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 4. news-medical.net [news-medical.net]

- 5. benchchem.com [benchchem.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. texaschildrens.org [texaschildrens.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. ibg.kit.edu [ibg.kit.edu]

- 14. youtube.com [youtube.com]

- 15. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of 8-Fluoroquinolines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinolones are a class of synthetic broad-spectrum antibacterial agents, with the fluoroquinolones representing a significant advancement in therapeutic efficacy and spectrum.[1] Within this class, substitutions on the core quinolone ring profoundly influence antibacterial potency, pharmacokinetics, and target specificity. This guide focuses on the 8-fluoroquinolines, a subset characterized by a fluorine atom at the C-8 position. These compounds, like other fluoroquinolones, exert their bactericidal effects by directly inhibiting bacterial DNA synthesis, a mechanism that is both potent and distinct from many other antibiotic classes.[2] Understanding the precise molecular interactions and the experimental methodologies used to elucidate them is critical for the rational design of new agents and for overcoming emerging resistance.

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

The primary mechanism of action for all fluoroquinolones, including 8-fluoroquinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV (a type IIA topoisomerase).[1][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[3]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is essential for initiating DNA replication and relieving the torsional stress that builds up ahead of the replication fork.[4][5]

-

Topoisomerase IV: This enzyme's primary role is in the decatenation, or unlinking, of newly replicated daughter chromosomes, allowing them to segregate into daughter cells properly.[4][5]

The bactericidal action of 8-fluoroquinolones proceeds through a multi-step process:

-

Binding to the Enzyme-DNA Complex: Unlike inhibitors that bind to the enzyme alone, fluoroquinolones specifically bind to and stabilize a transient intermediate state where the topoisomerase has cleaved the DNA strands and is covalently attached to the broken ends.[2]

-

Formation of a Ternary Complex: This creates a stable, non-functional ternary complex consisting of the quinolone, the enzyme (gyrase or topoisomerase IV), and the cleaved DNA.[2]

-

Inhibition of DNA Re-ligation: The presence of the quinolone molecule within this complex physically obstructs the enzyme's ability to re-ligate the broken DNA strands.[6]

-

Replication Fork Stoppage and DNA Damage: The stabilized ternary complexes act as roadblocks to the cellular machinery, stalling replication forks.[2] This disruption can lead to the release of irreversible double-strand DNA breaks, triggering downstream pathways that result in rapid bacterial cell death.[2]

Target Specificity

While both enzymes are targeted, the primary target often differs between bacterial types:

-

In most Gram-negative bacteria , such as Escherichia coli, DNA gyrase is the more sensitive primary target.[3]

-

In many Gram-positive bacteria , such as Staphylococcus aureus, topoisomerase IV is the preferential primary target for most quinolones.[7][8]

However, more advanced quinolones, including some 8-substituted variants like clinafloxacin, are designed as "dual-targeting" agents that inhibit both enzymes with nearly equal potency.[7] This property is thought to reduce the frequency of resistance selection, as mutations in both target enzymes would be required for a significant increase in the Minimum Inhibitory Concentration (MIC).[7]

Quantitative Analysis of Enzyme Inhibition

The potency of a quinolone is quantified by its 50% inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target enzyme's activity in vitro. Comparing the IC50 values against both DNA gyrase and topoisomerase IV reveals the drug's target preference and overall potency. The following table summarizes IC50 data for representative 8-fluoroquinolones (Lomefloxacin, Clinafloxacin) and other relevant fluoroquinolones against enzymes from Staphylococcus aureus and Enterococcus faecalis.

| Compound | Organism | Target Enzyme | IC50 (µg/mL) | Reference |

| Lomefloxacin | S. aureus | DNA Gyrase | 126 | [7] |

| S. aureus | Topoisomerase IV | 12.6 | [7] | |

| Clinafloxacin | S. aureus | DNA Gyrase | 3.63 | [7] |

| S. aureus | Topoisomerase IV | 7.96 | [7] | |

| Ciprofloxacin | S. aureus | DNA Gyrase | 61.7 | [1] |

| S. aureus | Topoisomerase IV | 3.0 | [1] | |

| E. faecalis | DNA Gyrase | 27.8 | [9] | |

| E. faecalis | Topoisomerase IV | 9.30 | [9] | |

| Levofloxacin | S. aureus | DNA Gyrase | 31.6 | [7] |

| S. aureus | Topoisomerase IV | 5.02 | [7] | |

| E. faecalis | DNA Gyrase | 28.1 | [9] | |

| E. faecalis | Topoisomerase IV | 8.49 | [9] | |

| Moxifloxacin | S. aureus | DNA Gyrase | 27.5 | [1] |

| S. aureus | Topoisomerase IV | 1.0 | [1] |

Data shows that for S. aureus, topoisomerase IV is the more sensitive target for lomefloxacin, whereas clinafloxacin demonstrates dual-targeting characteristics with similar potency against both enzymes.[7]

Key Experimental Methodologies

The mechanism of action of 8-fluoroquinolones is elucidated through a series of standardized in vitro experiments. These assays are fundamental for determining enzyme inhibition, antibacterial activity, and target preference.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Principle: DNA gyrase converts relaxed circular plasmid DNA into a more compact, supercoiled form. These two topological forms (relaxed and supercoiled) migrate at different rates during agarose gel electrophoresis, allowing for their separation and quantification. An inhibitor will prevent the formation of the supercoiled species.

Detailed Protocol:

-

Reaction Setup: On ice, prepare a reaction mixture in microcentrifuge tubes. For a typical 20-30 µL reaction, combine the following:

-

Assay Buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 6.5% Glycerol, 0.1 mg/mL BSA).

-

ATP (final concentration ~1.5-2 mM).

-

Relaxed plasmid DNA substrate (e.g., pBR322, final amount ~300-500 ng).

-

Test compound (8-fluoroquinoline) at various concentrations, typically dissolved in DMSO. A solvent-only control is run in parallel.

-

-

Enzyme Addition: Add a defined amount of purified DNA gyrase (e.g., 1-2 Units) to each reaction tube, except for a negative control (no enzyme).

-

Incubation: Mix gently and incubate the reactions at 37°C for 30 to 60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA (e.g., 1% SDS, 50 mM EDTA) and often a proteinase K to digest the enzyme.

-

Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 75-85V) for several hours to ensure clear separation of supercoiled and relaxed DNA topoisomers.

-

Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Quantify the intensity of the bands corresponding to relaxed and supercoiled DNA. The IC50 is calculated as the drug concentration that results in 50% inhibition of the supercoiling activity compared to the no-drug control.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit the segregation of interlinked DNA circles by topoisomerase IV.

Principle: The natural substrate for this assay is kinetoplast DNA (kDNA), a large network of thousands of interlocked circular DNA molecules isolated from trypanosomes. Topoisomerase IV decatenates this network, releasing individual minicircles. The large kDNA network cannot enter the agarose gel, while the released minicircles can. An inhibitor prevents the release of these minicircles.[9]

Detailed Protocol:

-

Reaction Setup: On ice, prepare a reaction mixture containing:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 350 mM Potassium Glutamate, 5 mM MgCl2, 5 mM DTT, 50 µg/mL Albumin).

-

ATP (final concentration ~1.5 mM).

-

kDNA substrate (final amount ~200 ng).

-

Test compound at various concentrations.

-

-

Enzyme Addition: Add purified topoisomerase IV to the reaction mixtures.

-

Incubation: Incubate at 37°C for approximately 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (e.g., containing glycerol, EDTA, and bromophenol blue). Often, a chloroform/isoamyl alcohol extraction is performed to remove the protein.[9]

-

Electrophoresis: Load the aqueous phase of the samples onto a 1% agarose gel.

-

Visualization and Analysis: Run the gel, stain, and visualize as described for the gyrase assay. The kDNA network will remain in the loading well, while the decatenated minicircles will appear as a distinct band in the gel. The IC50 is the concentration of the compound that inhibits 50% of minicircle release.[9]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antibiotic in a liquid growth medium. Growth is assessed after a set incubation period, typically by visual inspection of turbidity.

Detailed Protocol:

-

Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of the 8-fluoroquinoline in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). Each well will contain a final volume of 100 µL.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard), which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a positive control well (no antibiotic) and a negative control well (no bacteria).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nybomycin Inhibits both Fluoroquinolone-Sensitive and Fluoroquinolone-Resistant Escherichia coli DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolones inhibit DNA religation mediated by Staphylococcus aureus topoisomerase IV. Changes in drug mechanism across evolutionary boundaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutations in Topoisomerase IV and DNA Gyrase of Staphylococcus aureus: Novel Pleiotropic Effects on Quinolone and Coumarin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 8-fluoroquinoline compounds

An In-depth Technical Guide on the Spectroscopic Data of 8-Fluoroquinoline Compounds

Introduction

8-Fluoroquinoline and its derivatives are a significant class of heterocyclic compounds, forming the core scaffold of many fluoroquinolone antibiotics.[1] These compounds have garnered substantial interest in medicinal chemistry due to their wide-ranging therapeutic potential, including antimicrobial, anticancer, and antiviral properties.[1] The biological activity of many fluoroquinolones is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] A thorough understanding of the structural and electronic properties of these molecules is therefore paramount for the design and development of new, more effective drugs.

This technical guide provides a comprehensive overview of the spectroscopic data for 8-fluoroquinoline compounds. It is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for structural identification and characterization. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, details the experimental protocols for acquiring this data, and illustrates relevant workflows and mechanisms.

Core Spectroscopic Data

The following tables summarize key spectroscopic data for representative 8-fluoroquinoline compounds, providing a reference for structural analysis.

Table 1: NMR Spectroscopy Data for 8-Fluoroquinoline-3-carboxamide[1]

| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | C2-H | 8.72 | Singlet | - |

| ¹H | C5-H, C6-H, C7-H | 7.45–7.62 | Doublet of doublets | - |

| ¹H | -CONH₂ | 6.98 | Broad | - |

| ¹³C | C=O | 167.3 | - | - |

| ¹³C | C8 | 149.1 | Doublet | ¹J C-F = 245 |

Table 2: Infrared (IR) Spectroscopy Data for 8-Fluoroquinoline-3-carboxamide[1]

| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |

| N-H Stretching | ~3280 | Primary amide group |

| C=O Stretching | ~1665 | Carboxamide group |

| C-F Stretching | 1250-1000 | Fluoro substituent |

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry is crucial for confirming the molecular weight and fragmentation patterns of 8-fluoroquinoline derivatives. All synthesized compounds are routinely characterized by MS to ensure they are consistent with their expected structures.[2][3]

| Compound | Technique | Key Observation |

| 8-Fluoroquinoline Derivatives | ESI-MS | Confirms molecular weight via [M+H]⁺ ion. |

| 8-Nitrofluoroquinolones | MS, EA, NMR, IR | Used for full identification and characterization.[2][3] |

Table 4: UV-Visible (UV-Vis) Spectroscopy Data for Fluoroquinolones

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption maxima (λmax) can be influenced by the solvent and substituents on the quinolone ring.

| Compound | λmax (nm) | Solvent/Conditions |

| Ciprofloxacin | 277 - 280 | Varied[4][5] |

| Lomefloxacin | 288 | Varied[4] |

| Enrofloxacin | 277 | Varied[4] |

| Ofloxacin | 418 | Chloroform (ion-pair complex) |

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 8-fluoroquinoline compounds in solution.

-

Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) within a standard 5 mm NMR tube. Complete dissolution is critical for high-resolution spectra.[1]

-

Instrumentation : A high-resolution NMR spectrometer, typically operating at 400 MHz or higher, is utilized.[1]

-

Data Acquisition :

-

¹H NMR : A standard one-pulse sequence is used. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1]

-

¹³C NMR : A proton-decoupled pulse sequence is employed to acquire the carbon spectrum, providing singlet peaks for each unique carbon atom.[1]

-

¹⁹F NMR : Fast Magic Angle Spinning (MAS) NMR is an advanced technique used for the structural characterization of fluorinated active pharmaceutical ingredients (APIs) in solid formulations. Spectra can be acquired rapidly and are sensitive to the fluorine moiety and formulation.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation : For solid samples, the KBr pellet method is common. A small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.[7]

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrophotometer is used.[7]

-

Data Acquisition : The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.[1][7]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a compound.

-

Sample Preparation : The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. For complex mixtures, MS is often coupled with a separation technique like liquid chromatography (LC-MS).[8]

-

Instrumentation : Various mass spectrometers can be used, such as Electrospray Ionization (ESI-MS) or Quadrupole Mass Spectrometry (QMS).[3][9]

-

Data Acquisition : The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), producing a mass spectrum that reveals the molecular weight and isotopic pattern of the parent molecule and its fragments.

UV-Visible (UV-Vis) Spectroscopy

This technique provides information about the electronic transitions within the conjugated systems of 8-fluoroquinoline compounds.

-

Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration is adjusted to ensure the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).[1]

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is used.[1]

-

Data Acquisition : The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm), using the pure solvent as a reference blank. The wavelength(s) of maximum absorbance (λmax) are identified.[1]

Visualizations: Workflows and Mechanisms

Diagrams created using DOT language help visualize complex processes and relationships.

Caption: General experimental workflow for spectroscopic characterization.

Caption: Proposed mechanism of action for 8-fluoroquinoline compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistryjournal.in [chemistryjournal.in]

- 8. Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. inis.iaea.org [inis.iaea.org]

The Genesis of a Generation: An In-depth Technical Guide to the Discovery and History of Fluoroquinolone Compounds

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The fluoroquinolones represent a cornerstone of modern antibacterial therapy, a testament to the power of medicinal chemistry in evolving a chemical scaffold to broad-spectrum therapeutic agents. This technical guide delves into the storied history of the fluoroquinolone compounds, from the serendipitous discovery of their progenitor, nalidixic acid, to the rational design of successive generations with enhanced potency and expanded antimicrobial coverage. We will explore the core mechanism of action, detailing the intricate interactions with bacterial DNA gyrase and topoisomerase IV. Furthermore, this guide will provide an overview of the key structure-activity relationships that have driven the development of this critical class of antibiotics. Detailed experimental protocols for the synthesis of the foundational quinolone structure and the determination of antimicrobial efficacy are provided to serve as a practical resource for researchers in the field.

A Serendipitous Beginning: The Discovery of the Quinolone Scaffold

The journey of the quinolones began not with a targeted search for antibiotics, but as a byproduct of antimalarial research. In 1962, while attempting to synthesize chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute serendipitously isolated a byproduct with modest antibacterial activity.[1] This compound, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, was named nalidixic acid.[1] While its spectrum of activity was largely limited to Gram-negative bacteria and its primary use was for urinary tract infections, the discovery of nalidixic acid laid the fundamental chemical framework for what would become a vast and powerful class of antibacterial agents.[1]

The Fluorine Revolution: Emergence of the Fluoroquinolones

The true potential of the quinolone scaffold was unlocked in the late 1970s and early 1980s with a key chemical modification: the introduction of a fluorine atom at position 6 of the quinolone ring. This structural alteration dramatically increased the compounds' potency and broadened their spectrum of activity to include Gram-positive bacteria.[1] Norfloxacin, synthesized in 1980, was a pioneering example of this new "fluoroquinolone" class.[1] This was swiftly followed by the development of ciprofloxacin in 1983, a compound that exhibited even greater potency and remains one of the most widely used fluoroquinolones today.[1][2] These second-generation fluoroquinolones marked a significant advancement in the fight against bacterial infections.

Generations of Innovation: Expanding the Antimicrobial Spectrum

The success of the early fluoroquinolones spurred further research, leading to the development of subsequent generations, each characterized by an expanded spectrum of activity and improved pharmacokinetic profiles.

-

First Generation (e.g., Nalidixic acid): Limited to Gram-negative coverage, primarily for uncomplicated urinary tract infections.[3][4]

-

Second Generation (e.g., Ciprofloxacin, Norfloxacin): Broadened spectrum to include some Gram-positive and atypical pathogens, with increased systemic activity.[3][4]

-

Third Generation (e.g., Levofloxacin): Further expanded activity against Gram-positive organisms, particularly Streptococcus pneumoniae.[3][5]

-

Fourth Generation (e.g., Moxifloxacin, Trovafloxacin): Added significant activity against anaerobic bacteria, offering broad-spectrum coverage.[3][4]

The evolution of the fluoroquinolones is a prime example of successful structure-activity relationship (SAR) studies, where systematic modifications to the core chemical structure led to predictable and beneficial changes in biological activity.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for DNA replication, transcription, and repair.

-

DNA Gyrase (Topoisomerase II): Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription.[6][8]

-

Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV plays a key role in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[6][8]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[6][7] This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.

Caption: Mechanism of action of fluoroquinolones in Gram-negative and Gram-positive bacteria.

Structure-Activity Relationships: The Key to Potency and Spectrum

The development of successive generations of fluoroquinolones has been guided by a deep understanding of their structure-activity relationships (SAR). Key modifications at various positions of the quinolone ring have been shown to influence potency, spectrum, and pharmacokinetic properties.

-

N-1 Position: Substitution with a cyclopropyl group generally enhances overall potency.[9]

-

C-6 Position: The presence of a fluorine atom is critical for high antibacterial activity.[10]

-

C-7 Position: Modifications at this position, often with a piperazine or pyrrolidine ring, significantly impact the spectrum of activity, particularly against Gram-positive bacteria and anaerobes.[9]

-

C-8 Position: A halogen (F or Cl) at this position can improve oral absorption and activity against anaerobic bacteria.[1]

The interplay of these substitutions has allowed for the fine-tuning of fluoroquinolone properties to target specific pathogens and improve clinical outcomes.

Quantitative Data: Antimicrobial Activity of Fluoroquinolones

The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of representative fluoroquinolones against a panel of common bacterial pathogens. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Antibiotic | Generation | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) | Streptococcus pneumoniae (MIC µg/mL) |

| Nalidixic Acid | First | 4-128 | >128 | >128 | >128 |

| Ciprofloxacin | Second | 0.004-0.5 | 0.12-2 | 0.12-2 | 0.5-2 |

| Levofloxacin | Third | 0.015-1 | 0.5-8 | 0.12-2 | 0.5-2 |

| Moxifloxacin | Fourth | 0.015-1 | 1-8 | 0.03-0.5 | 0.12-0.5 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Synthesis of Nalidixic Acid

The synthesis of nalidixic acid, the first quinolone, serves as a foundational experimental protocol. A common synthetic route is the Gould-Jacobs reaction.

Reaction Scheme:

Caption: Synthetic pathway for nalidixic acid.

Detailed Methodology:

-

Condensation: 2-amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the two reactants together. In a three-necked flask, 130g of 2-amino-6-picoline and 300g of diethyl ethoxymethylenemalonate are added and heated with stirring. The reaction is maintained at 90°C.[11] After the reaction is complete, the mixture is cooled to room temperature to obtain the crude product, which is then recrystallized from ethanol to yield diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate.[11]

-

Thermal Cyclization: The intermediate from the previous step is heated in a high-boiling point solvent, such as diphenyl ether, to induce cyclization. The reaction is heated to reflux at a temperature of 200-230°C.[11] This step forms the naphthyridine ring system, yielding ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

-

Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide. The reaction mixture is then acidified to precipitate the product, 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

-

N-alkylation: The final step involves the alkylation of the nitrogen at the 1-position with an ethyl group using ethyl iodide in the presence of a base like potassium hydroxide to yield nalidixic acid.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.

Experimental Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of the fluoroquinolone is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

-

Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

-

Reading of Results: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the fluoroquinolone that completely inhibits the visible growth of the bacterium.

Conclusion

The discovery and development of the fluoroquinolone compounds represent a remarkable success story in medicinal chemistry. From the chance discovery of nalidixic acid to the targeted design of broad-spectrum, potent antibacterial agents, the evolution of this class of drugs has had a profound impact on the treatment of infectious diseases. A thorough understanding of their history, mechanism of action, and structure-activity relationships is essential for the continued development of new and effective antimicrobial agents in the face of growing antibiotic resistance. The experimental protocols provided herein offer a practical foundation for researchers contributing to this critical endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro characterization of fluoroquinolone concentration/MIC antimicrobial activity and resistance while simulating clinical pharmacokinetics of levofloxacin, ofloxacin, or ciprofloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationship of quantitative structure and pharmacokinetics in fluoroquinolone antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ues.pku.edu.cn [ues.pku.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Green Synthesis of Nalidixic Acid by Ionic Liquid | International Pharmacy Acta [journals.sbmu.ac.ir]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.asm.org [journals.asm.org]

- 11. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 8-Fluoroquinoline Structural Analogs and Derivatives for Drug Discovery Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-fluoroquinoline structural analogs and derivatives, a promising class of compounds in modern drug discovery. This document details their synthesis, physicochemical properties, and biological activities, with a focus on their potential as antibacterial and anticancer agents. Experimental protocols for key synthetic and analytical procedures are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and evaluation.

Introduction

Quinolone-based compounds have long been a cornerstone of medicinal chemistry, with fluoroquinolones, in particular, demonstrating significant therapeutic success, most notably as broad-spectrum antibacterial agents.[1] The introduction of a fluorine atom at the C-6 position of the quinoline ring was a pivotal discovery, enhancing the compounds' penetration into bacterial cells and their inhibitory activity against DNA gyrase and topoisomerase IV.[2] Further structural modifications have sought to broaden the spectrum of activity, improve pharmacokinetic profiles, and overcome emerging resistance mechanisms.[3]

The 8-fluoroquinoline scaffold has emerged as a particularly interesting area of exploration. Strategic substitutions at various positions of the 8-fluoroquinoline core have led to the development of derivatives with potent antibacterial and, more recently, promising anticancer activities.[4][5] This guide will delve into the synthesis of these analogs, present their biological data in a structured format, and provide detailed experimental methodologies to aid in their further development and evaluation.

Synthesis of 8-Fluoroquinoline Analogs and Derivatives

The synthesis of many 8-fluoroquinoline derivatives commences with the preparation of a key intermediate, a substituted quinolone carboxylic acid. A common and crucial synthon is 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[5] The presence of the 8-nitro group facilitates the nucleophilic aromatic substitution at the C-7 position, allowing for the introduction of a wide variety of amines and other nucleophiles to generate a diverse library of analogs.[5][6]

General Synthetic Workflow

The overall process for generating diverse 8-fluoroquinoline analogs typically follows a structured workflow. This begins with the synthesis of a core quinolone structure, which is then functionalized, most commonly at the C-7 position, to produce the final derivative. The biological activity of the synthesized compounds is then evaluated through a series of in vitro assays.